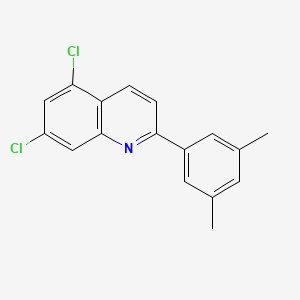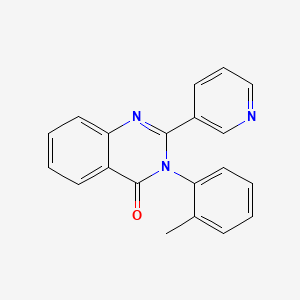![molecular formula C8H15NS B13963902 6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
6-Azaspiro[3.4]octan-2-ylmethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[34]octan-2-ylmethanethiol is a heterocyclic compound that features a spirocyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group transformations to introduce the thiol moiety .
Industrial Production Methods
Industrial production methods for 6-Azaspiro[3.4]octan-2-ylmethanethiol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octan-2-ylmethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups at the thiol position .
Scientific Research Applications
6-Azaspiro[3.4]octan-2-ylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octan-2-ylmethanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide unique binding properties, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: A similar spirocyclic compound without the thiol group, used in various chemical syntheses.
6-Azaspiro[3.4]octan-2-ylmethanol: A related compound with a hydroxyl group instead of a thiol group, used in similar applications.
6-Azaspiro[3.4]octan-1-ol hydrochloride: Another related compound with a hydroxyl group and a hydrochloride salt form, used in chemical and biological research.
Uniqueness
6-Azaspiro[3.4]octan-2-ylmethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
6-azaspiro[3.4]octan-2-ylmethanethiol |
InChI |
InChI=1S/C8H15NS/c10-5-7-3-8(4-7)1-2-9-6-8/h7,9-10H,1-6H2 |
InChI Key |
XEBDORDUFRYNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(C2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


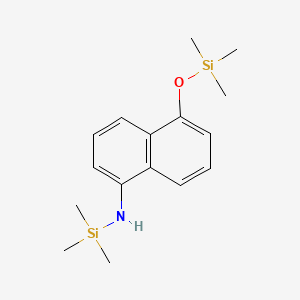
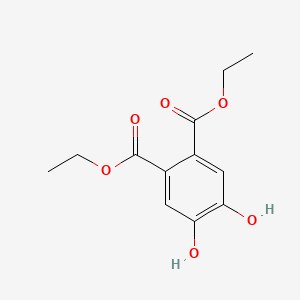
![N-(imidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13963829.png)
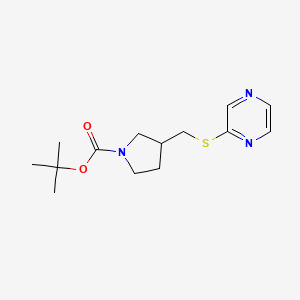
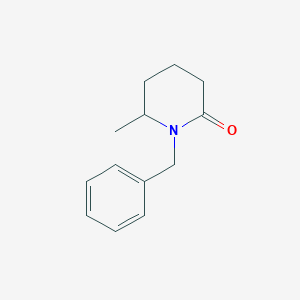

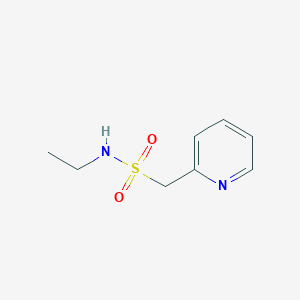
![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)
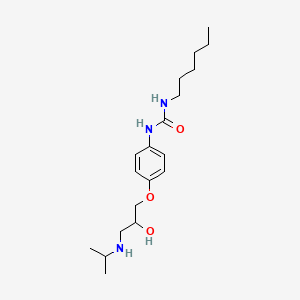

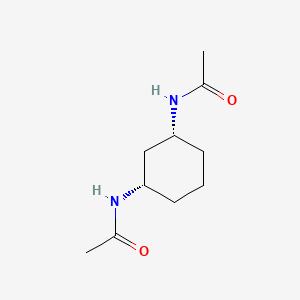
![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)
